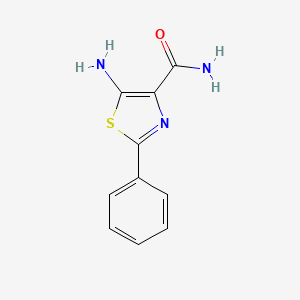![molecular formula C10H16N2O2 B8530285 8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8530285.png)
8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylamino)-1,4-dioxaspiro[45]decane-8-carbonitrile is a spirocyclic compound characterized by its unique structure, which includes a spiro carbon atom connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Uniqueness
8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific spirocyclic structure and the presence of a methylamino group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
8-(methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C10H16N2O2/c1-12-9(8-11)2-4-10(5-3-9)13-6-7-14-10/h12H,2-7H2,1H3 |
Clave InChI |
FBEAJHFRIVVMHY-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCC2(CC1)OCCO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid](/img/structure/B8530213.png)




![SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-](/img/structure/B8530251.png)


![tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8530275.png)
![2,4-Dichloro-1-{[4-(chloromethyl)-2-nitrophenoxy]methyl}benzene](/img/structure/B8530279.png)


![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)
